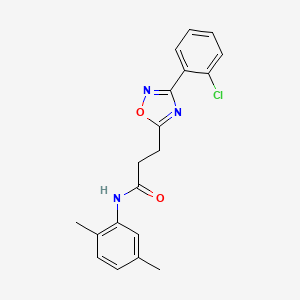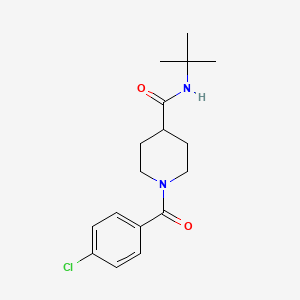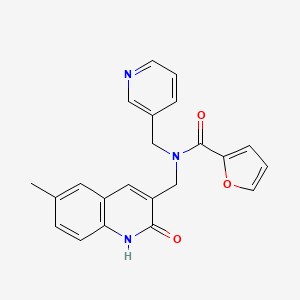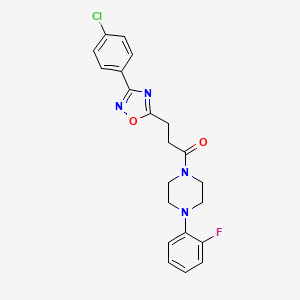
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a synthetic compound that belongs to the class of tetrahydroquinolines. It has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity can be easily controlled. 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is also stable under normal laboratory conditions, which makes it easier to handle. However, one limitation of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is to investigate its potential use as an anti-cancer agent. Another direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, further research can be done to improve the solubility of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in water, which can expand its potential applications. Finally, the mechanism of action of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be further investigated to better understand its effects on cells and organisms.
In conclusion, 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-chloro-2-methylaniline with benzoyl chloride in the presence of an acid catalyst to form 3-chloro-2-methylbenzamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form the final product, 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 1-benzoyl-N-(3-chloro-2-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-1-benzoyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(29)26-21-10-5-11-22(16-21)27-24(30)20-12-13-23-19(15-20)9-6-14-28(23)25(31)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDKJRYYTYUGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-N-(3-acetamidophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)






![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)